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Compound of Interest

Compound Name: N,N-Dimethylstearamide

CAS No.: 3886-90-6

Cat. No.: B1580666

Get Quote

Spectroscopic Data Guide: N,N-
Dimethylstearamide
CAS: 3886-90-6 | Formula: C₂₀H₄₁NO | MW: 311.55 g/mol
[1][2]
Executive Summary & Chemical Identity
N,N-Dimethylstearamide (often trade-referenced under Hallcomid M-18) is a tertiary amide

derived from stearic acid. Its spectroscopic signature is defined by the restricted rotation of the

dimethylamide group (observable in NMR) and the McLafferty rearrangement characteristic of

N-alkylated amides (observable in MS).
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Property Specification

IUPAC Name N,N-Dimethyloctadecanamide

Molecular Formula C₂₀H₄₁NO

Exact Mass 311.3188

Physical State Waxy solid or crystalline powder (mp ~35-40°C)

Solubility
Soluble in chloroform, dichloromethane, ethanol;

insoluble in water.[1]

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI) Ionization, 70 eV.

The mass spectrum of N,N-Dimethylstearamide is dominated by fragmentation pathways

specific to the tertiary amide functionality. The molecular ion (

) is typically weak due to the stability of the fragment ions.

Key Fragmentation Peaks
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m/z (Mass-to-Charge) Ion Identity Origin / Mechanism

311
Molecular Ion (often weak

intensity).

87

Base Peak / Diagnostic. Result

of McLafferty Rearrangement.

Represents the N,N-

dimethylacetamide enol radical

cation.

72
-cleavage product (loss of

methyl from the McLafferty ion)

or direct fragmentation.

44
Dimethylamine radical cation

.

57, 43, 29 Alkyl fragments

Characteristic hydrocarbon

chain fragmentation (

).

Mechanistic Visualization: McLafferty Rearrangement
The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z

87 peak.
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Caption: The dominant McLafferty rearrangement pathway for N,N-Dimethylstearamide.
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Infrared Spectroscopy (IR) Analysis
Methodology: FTIR (ATR or KBr pellet).

The IR spectrum confirms the tertiary amide structure by the presence of a specific Carbonyl

band and the absence of N-H stretching frequencies.

Frequency (cm⁻¹) Vibrational Mode Interpretation

2950 - 2850

Strong aliphatic stretches

(asymmetric and symmetric)

from the long stearyl chain and

N-methyl groups.

1650 ± 10

Amide I Band. Characteristic of

tertiary amides. Appears at a

lower frequency than esters

(~1735) or primary amides

(~1690) due to resonance

donation from the dimethyl

nitrogen.

1460 - 1470
Methylene scissoring

deformation.

1395
C-H bending of the N-methyl

groups.

~3300 (Absent)

Critical QC Check. Absence

confirms no primary/secondary

amide impurities (e.g., N-

methylstearamide).

Nuclear Magnetic Resonance (NMR) Analysis
Methodology: 300-500 MHz, Solvent:

, Temp: 298 K.

¹H NMR Data (Proton)
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The hallmark of N,N-dimethylamides in NMR is the magnetic non-equivalence of the two N-

methyl groups due to the partial double bond character of the C-N bond (restricted rotation).

Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Note

2.99 Singlet 3H (cis/trans)

Distinct signal

due to restricted

rotation.

2.94 Singlet 3H (cis/trans)

Distinct signal

due to restricted

rotation.

2.28
Triplet (

Hz)
2H

Protons adjacent

to the carbonyl

group.

1.61 Multiplet 2H
Methylene beta

to carbonyl.

1.25 Broad Singlet ~28H Bulk
The "methylene

envelope" of the

stearyl chain.

0.88
Triplet (

Hz)
3H Terminal End of the

aliphatic chain.

> Expert Insight: In some solvents or at elevated temperatures (>60°C), the two N-methyl

singlets at 2.99 and 2.94 ppm will coalesce into a single broad peak as the rotation rate

exceeds the NMR timescale.

¹³C NMR Data (Carbon)
The ¹³C spectrum provides definitive confirmation of the carbon skeleton and the carbonyl

environment.
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Shift (

, ppm)
Assignment Structural Note

173.5 C=O
Carbonyl carbon. Typical for

tertiary amides.

37.3
N-Methyl carbon (usually the

downfield signal).

35.4
N-Methyl carbon (usually the

upfield signal).

33.5 Methylene adjacent to C=O.

31.9 Near terminal methyl.

29.7 - 29.3 Bulk Multiple overlapping signals for

the chain.

25.1 Methylene beta to C=O.

22.7 Penultimate carbon.

14.1 Terminal End of chain.

Quality Control & Impurity Profiling
When analyzing commercial samples of N,N-Dimethylstearamide, researchers must screen

for specific synthesis byproducts.

Common Impurities
Stearic Acid: Detected by ¹H NMR (broad singlet >10 ppm for COOH) or IR (broad O-H

stretch 2500-3300 cm⁻¹).

Dimethylamine: Detected by distinctive "fishy" odor and GC-MS (m/z 45).

N-Methylstearamide: Incomplete methylation. Detected by IR (presence of N-H stretch

~3300 cm⁻¹) and MS (m/z 297).
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QC Workflow Diagram

Raw Sample
N,N-Dimethylstearamide

Step 1: FTIR Analysis
Check 3300 cm⁻¹ region

N-H Peak Present?

FAIL: Secondary Amide Impurity

Yes

Step 2: ¹H NMR (CDCl₃)
Check 2.9-3.0 ppm region

No

Two distinct singlets?

PASS: High Purity
Tertiary Amide Confirmed

Yes

FAIL: Check Temp/Solvent
or Impurity

No
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Caption: Logic flow for validating N,N-Dimethylstearamide purity using spectroscopic gates.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.
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Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (indicating stearic acid salts or insolubles), filter through a

glass wool plug into the NMR tube.

Acquisition:

¹H: 16 scans, 1-second relaxation delay.

¹³C: 512-1024 scans, proton-decoupled.

Protocol B: GC-MS Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).

Injection: 1 µL split injection (Split ratio 20:1).

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

Temperature Program: 100°C (1 min hold) → 20°C/min → 300°C (5 min hold).

Note: N,N-Dimethylstearamide elutes late; ensure the final hold time is sufficient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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